molecular formula C20H20N4O B2837971 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide CAS No. 1795415-69-8

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide

Cat. No. B2837971
CAS RN: 1795415-69-8
M. Wt: 332.407
InChI Key: QEABNFDUWCBSPT-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you’re interested in, are a class of compounds that have a high degree of structural diversity and are broadly useful as therapeutic agents . They often show significant pharmacological activity, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .


Synthesis Analysis

A method has been developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The structures of the synthesized products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

The reaction mixture was precipitated by pouring into H2O (100 ml), the precipitate was filtered off, washed with H2O (100 ml), and dried at reduced pressure .

Scientific Research Applications

Dual Cholinesterase and Amyloid-β Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidines, closely related to the chemical structure , was designed and synthesized, demonstrating dual activity as cholinesterase and amyloid-β (Aβ) aggregation inhibitors. These compounds, including derivatives similar to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have shown potential in targeting multiple pathological routes in Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as preventing AChE-induced aggregation of Aβ fibrils. Molecular modeling studies support the central pyrimidine ring's role in developing dual inhibitors for AD treatment (Mohamed et al., 2011).

Osteoporosis Treatment

Compounds featuring pyrimidinyl and naphthyridinyl groups have been identified as potent and selective antagonists of the αvβ3 receptor. These molecules, including derivatives of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, exhibit excellent in vitro profiles and pharmacokinetics, showing significant efficacy in in vivo models of bone turnover. Selected for clinical development, these compounds highlight the potential of pyrimidine derivatives in the prevention and treatment of osteoporosis (Coleman et al., 2004).

Antimicrobial Activity

A pyrimidine-based ligand and its metal complexes, including structures analogous to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have been synthesized and characterized for their antimicrobial properties. These compounds showed mild to very good antimicrobial results against various bacterial strains and fungi, indicating their potential as drug candidates or for use in antimicrobial coatings (Chioma et al., 2018).

Electrochromic and Protonation Characterization

Novel poly(pyridine imide) polymers with pendent naphthalene groups, reflecting the structural motifs of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have been synthesized and characterized for their thermal, optical, electrochemical, electrochromic, and protonation properties. These materials exhibit promising features for applications in electronic and photonic devices due to their good thermal stability, high dielectric constants, and strong fluorescence upon protonation (Liaw et al., 2007).

Mechanism of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Future Directions

The development of new pyrimidine derivatives with novel structures and excellent antitumor activity is an active area of research . By incorporating different positions of pyrrole into the positions of N‑phenylpyrimidin-2-amine, researchers are designing and synthesizing a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .

properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-19(18-9-5-7-15-6-1-2-8-17(15)18)22-14-16-10-11-21-20(23-16)24-12-3-4-13-24/h1-2,5-11H,3-4,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEABNFDUWCBSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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